molecular formula C22H26ClNO3 B5015674 ethyl 4-(4-chlorobenzyl)-1-(2-hydroxybenzyl)-4-piperidinecarboxylate

ethyl 4-(4-chlorobenzyl)-1-(2-hydroxybenzyl)-4-piperidinecarboxylate

Cat. No.: B5015674
M. Wt: 387.9 g/mol
InChI Key: RSBRFRXMPZNXRT-UHFFFAOYSA-N
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Description

The compound “ethyl 4-(4-chlorobenzyl)-1-(2-hydroxybenzyl)-4-piperidinecarboxylate” is a complex organic molecule. It contains a piperidine ring, which is a common feature in many pharmaceuticals and other biologically active compounds. The molecule also has ethyl, chlorobenzyl, and hydroxybenzyl groups attached to it, which could potentially influence its properties and reactivity .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present in the molecule. The piperidine ring might undergo reactions typical for amines, such as acylation or alkylation. The benzyl groups might participate in electrophilic aromatic substitution reactions, and the presence of the chlorine and hydroxyl groups could direct these reactions to specific positions on the benzene ring .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and the functional groups present. For example, the presence of the polar hydroxyl group and the charged carboxylate group might increase its solubility in water, while the benzyl groups might increase its solubility in organic solvents .

Future Directions

The study of new compounds like this one is crucial for the development of new drugs and materials. Future research could focus on synthesizing this compound, studying its properties, and testing its biological activity .

Properties

IUPAC Name

ethyl 4-[(4-chlorophenyl)methyl]-1-[(2-hydroxyphenyl)methyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26ClNO3/c1-2-27-21(26)22(15-17-7-9-19(23)10-8-17)11-13-24(14-12-22)16-18-5-3-4-6-20(18)25/h3-10,25H,2,11-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSBRFRXMPZNXRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCN(CC1)CC2=CC=CC=C2O)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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